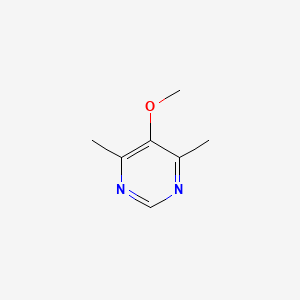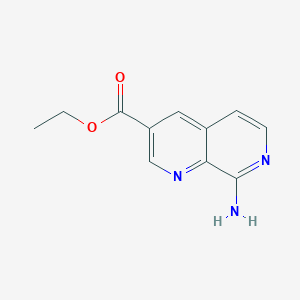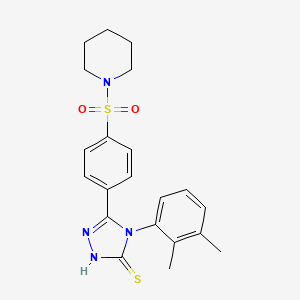![molecular formula C18H11N5 B11764624 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound is characterized by the fusion of an imidazole ring with a phenanthroline moiety, further substituted with a pyridinyl group. The extended conjugation and aromaticity of this structure contribute to its stability and reactivity, making it a valuable scaffold for various scientific investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- typically involves the condensation of 1,10-phenanthroline-5,6-dione with ammonium acetate and an appropriate aldehyde under reflux conditions. For instance, the reaction of 1,10-phenanthroline-5,6-dione with 3-pyridinecarboxaldehyde in the presence of ammonium acetate in acetic acid yields the desired product . The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- involves its ability to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis . The compound can also generate reactive oxygen species (ROS), causing oxidative damage to cellular components . Additionally, it interacts with specific molecular targets such as the PI3K/AKT/mTOR signaling pathway, further contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(4-pyridinyl)-: Similar structure but with a different position of the pyridinyl group, affecting its reactivity and binding properties.
2-(1-Pyrenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: Contains a pyrenyl group, which enhances its photophysical properties.
2-(4-Aminophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: Modified with an amino group, increasing its potential for hydrogen bonding and interactions with biological targets.
Uniqueness
1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- stands out due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of the 3-pyridinyl group enhances its ability to form stable complexes with metal ions and interact with biological macromolecules, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H11N5 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-pyridin-3-yl-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H11N5/c1-4-11(10-19-7-1)18-22-16-12-5-2-8-20-14(12)15-13(17(16)23-18)6-3-9-21-15/h1-10H,(H,22,23) |
Clé InChI |
VJHLQFGYWTWTDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
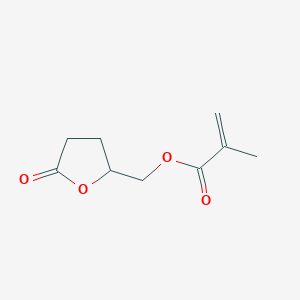
amine](/img/structure/B11764582.png)
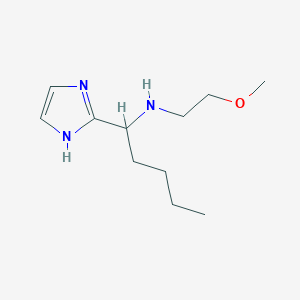
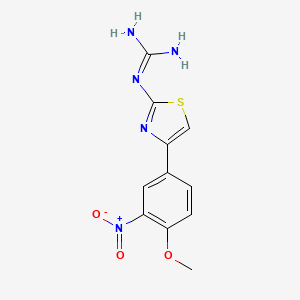
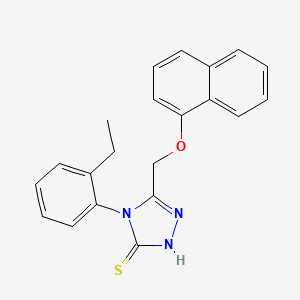
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)

![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
